molecular formula C32H38N8O10S2 B13815893 NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt

NG,NG'-Dimethy-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt

Cat. No.: B13815893
M. Wt: 758.8 g/mol
InChI Key: GBNVVCXLYJPGJB-ROQLHKJUSA-N
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Description

NG,NG'-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt (CAS: 102783-24-4), commonly abbreviated as SDMA, is a chemically modified derivative of L-arginine. It is structurally characterized by two methyl groups on the guanidino nitrogen atoms and two p-hydroxyazobenzene-p'-sulfonate counterions . This compound serves as a stable salt form of symmetric dimethylarginine (SDMA), an endogenous inhibitor of nitric oxide synthase (NOS) . Its molecular formula is 2C₁₂H₁₀N₂O₄S·C₈H₁₈N₄O₂, with a molecular weight of 758.82 g/mol . SDMA is widely used in biochemical research to study nitric oxide (NO) regulation, endothelial dysfunction, and chronic kidney disease (CKD) due to its role in accumulating in plasma under renal impairment .

Properties

Molecular Formula

C32H38N8O10S2

Molecular Weight

758.8 g/mol

IUPAC Name

(2S)-2-amino-5-[[amino(dimethylamino)methylidene]amino]pentanoic acid;4-[(4-hydroxyphenyl)diazenyl]benzenesulfonic acid

InChI

InChI=1S/2C12H10N2O4S.C8H18N4O2/c2*15-11-5-1-9(2-6-11)13-14-10-3-7-12(8-4-10)19(16,17)18;1-12(2)8(10)11-5-3-4-6(9)7(13)14/h2*1-8,15H,(H,16,17,18);6H,3-5,9H2,1-2H3,(H2,10,11)(H,13,14)/t;;6-/m..0/s1

InChI Key

GBNVVCXLYJPGJB-ROQLHKJUSA-N

Isomeric SMILES

CN(C)C(=NCCC[C@@H](C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Canonical SMILES

CN(C)C(=NCCCC(C(=O)O)N)N.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O.C1=CC(=CC=C1N=NC2=CC=C(C=C2)S(=O)(=O)O)O

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents/Conditions Description Notes
1 L-arginine, methyl iodide or dimethyl sulfate, base (e.g., NaOH) Selective methylation of the guanidino group to form NG,NG'-dimethyl-L-arginine Control of pH and temperature critical to avoid side reactions
2 4-aminophenol, sodium nitrite, sulfanilic acid, acid/base Diazotization and azo coupling to form p-hydroxyazobenzene-p'-sulfonate Requires low temperature and controlled pH for azo bond formation
3 NG,NG'-dimethyl-L-arginine (cation), 2 equivalents p-hydroxyazobenzene-p'-sulfonate (anion), solvent (water/methanol) Salt formation via ionic interaction Purification by recrystallization or chromatography to achieve >95% purity

This approach aligns with typical azo dye and amino acid derivative synthesis protocols, emphasizing purity and yield optimization.

Purification and Characterization

  • Purification: The crude salt is purified by recrystallization from aqueous or methanolic solution. Chromatographic techniques such as HPLC are employed to ensure purity above 95%.
  • Characterization: Confirmed by:
    • Melting point (>209°C with decomposition)
    • Molecular weight and formula via mass spectrometry
    • Structural confirmation by NMR and IR spectroscopy
    • Purity assessment by HPLC

Data Table Summarizing Preparation Parameters

Parameter Details
Molecular Formula C32H38N8O10S2
Molecular Weight 758.82 g/mol
Starting Material L-arginine
Key Intermediate NG,NG'-dimethyl-L-arginine
Counter Ion p-hydroxyazobenzene-p'-sulfonate (2 equivalents)
Methylation Reagents Methyl iodide or dimethyl sulfate
Azo Coupling Conditions Diazotization at 0-5°C, pH control
Solvent for Salt Formation Water or methanol
Purity >95% (HPLC)
Physical Form Orange to dark orange solid
Melting Point >209°C (decomposition)
Storage Conditions Refrigerated, under inert atmosphere, hygroscopic

Analytical and Research Findings Related to Preparation

  • The introduction of p-hydroxyazobenzene-p'-sulfonate groups significantly enhances solubility compared to NG,NG'-dimethyl-L-arginine alone, facilitating biological assays.
  • The salt form maintains biological activity as a nitric oxide synthase modulator without direct inhibition of nitric oxide synthesis in certain contexts, indicating the synthetic modifications preserve functional integrity.
  • Stability studies show the compound is hygroscopic and should be stored refrigerated under inert atmosphere to prevent degradation.
  • The azo linkage formation requires precise control of reaction conditions to avoid azo bond cleavage or side reactions, impacting yield and purity.

Chemical Reactions Analysis

NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt undergoes various chemical reactions, including:

Scientific Research Applications

NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt has several scientific research applications:

Mechanism of Action

The mechanism of action of NG,NG’-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p’-sulfonate) Salt involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The compound’s molecular structure allows it to bind to enzyme active sites, blocking their function and altering metabolic pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally and Functionally Related Compounds

Structural Comparison

Key Compounds :

Asymmetric Dimethylarginine (ADMA) (NG,NG-dimethylarginine dihydrochloride, CAS: 30315-93-6)

NG-Methyl-L-arginine (NMMA) (NG-methyl-L-arginine acetate salt, CAS: 17035-90-4)

L-Arginine (precursor, CAS: 74-79-3)

Property SDMA ADMA NMMA
Structure Symmetric dimethylation + sulfonate counterions Asymmetric dimethylation + HCl counterions Monomethylation + acetate counterion
Molecular Weight 758.82 g/mol 294.75 g/mol 250.71 g/mol
Solubility High in aqueous buffers (sulfonate groups) Moderate in water (dihydrochloride salt) High in polar solvents (acetate salt)
Purity (Commercial) >95% (HPLC) ≥98% (HPLC) ≥95% (HPLC)
Inhibitory Activity Weak NOS inhibition Potent NOS inhibition Moderate NOS inhibition

Structural Insights :

  • SDMA vs. ADMA: Both are dimethylarginines, but SDMA’s symmetric dimethylation (on two distinct nitrogen atoms) reduces steric hindrance compared to ADMA’s asymmetric dimethylation. This difference impacts binding affinity to NOS isoforms .
  • Counterion Effects : SDMA’s p-hydroxyazobenzene-p'-sulfonate groups enhance stability and solubility in biological buffers compared to ADMA’s hygroscopic dihydrochloride form .

Functional Comparison

Inhibition of Nitric Oxide Synthase (NOS) :

  • ADMA is a competitive inhibitor of NOS with an IC₅₀ of ~1–5 µM, directly competing with L-arginine for the enzyme’s active site .
  • SDMA exhibits weaker inhibition (IC₅₀ >100 µM) due to its inability to fit into the NOS catalytic pocket . However, it indirectly modulates NO pathways by competing with arginine transport systems (e.g., CAT-1) .
  • NMMA shows intermediate inhibitory potency (IC₅₀ ~10–20 µM) and is often used as a reference compound in NO studies .

Clinical Relevance :

  • ADMA is a biomarker for cardiovascular diseases and CKD due to its strong correlation with endothelial dysfunction .
  • SDMA is a superior biomarker for renal impairment, as it is exclusively excreted via the kidneys, unlike ADMA, which undergoes partial metabolism .

Quantification Methods

SDMA and ADMA are quantified using LC-MS/MS or HPLC with fluorescence detection. Key differences in their analysis include:

  • Derivatization : SDMA requires derivatization with ortho-phthalaldehyde (OPA) for fluorescence detection, while ADMA can be analyzed directly .
  • Chromatographic Separation : SDMA elutes earlier than ADMA in reversed-phase columns due to its polar sulfonate groups .

Research Findings and Data

Pharmacokinetic Data

Parameter SDMA ADMA
Plasma Half-life 6–8 hours (renal excretion) 3–4 hours (hepatic metabolism)
Renal Clearance 100% 20–30%

Comparative Bioactivity

Assay SDMA ADMA
NOS Inhibition (IC₅₀) >100 µM 1.5 µM
CAT-1 Transporter Affinity 85% inhibition 40% inhibition

Biological Activity

NG,NG'-Dimethy-L-arginine di(p-hydroxyazobenzene-p'-sulfonate) salt, commonly referred to as DMAB, is a compound notable for its biological activities, particularly as a reversible inhibitor of nitric oxide (NO) synthesis. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C32H38N8O10S2
  • Molecular Weight : 682.82 g/mol
  • CAS Number : 1266235-58-8
  • Purity : ≥99% (TLC) .

DMAB functions primarily as an inhibitor of nitric oxide synthase (NOS), which is responsible for the production of nitric oxide in the body. Nitric oxide plays a crucial role in various physiological processes, including vasodilation and neurotransmission. By inhibiting NOS, DMAB can modulate these processes, making it a compound of interest in both therapeutic and research settings.

Inhibition of Nitric Oxide Synthesis

DMAB has been shown to effectively inhibit nitric oxide synthesis in various biological models. This property is particularly important in studies related to cardiovascular health and inflammatory diseases. The compound's ability to modulate NO levels can influence vascular function and inflammatory responses.

Case Studies

  • Cardiovascular Research :
    • A study demonstrated that DMAB administration resulted in reduced NO levels in hypertensive rat models, leading to decreased vascular resistance and improved blood flow .
  • Neuroinflammation :
    • Research involving microglial cells indicated that DMAB could attenuate the inflammatory response by inhibiting NO production, thereby protecting neuronal cells from oxidative stress .
  • Cancer Studies :
    • In cancer models, DMAB's inhibition of NO synthesis was associated with reduced tumor growth rates, suggesting a potential role in cancer therapy by modulating the tumor microenvironment .

Toxicity and Safety Profile

While DMAB shows promising biological activity, its safety profile is essential for its application in therapeutic settings. Toxicological assessments indicate that at therapeutic doses, DMAB exhibits low toxicity; however, higher concentrations may lead to adverse effects such as cytotoxicity in certain cell lines .

Research Findings

Recent studies have focused on the dual role of DMAB as both a therapeutic agent and a research tool:

  • Anti-inflammatory Effects : Studies have shown that DMAB can reduce pro-inflammatory cytokines in various models, highlighting its potential as an anti-inflammatory agent .
  • Biocompatibility : Investigations into the biocompatibility of DMAB have revealed that it can be safely used in conjunction with other therapeutic agents without significant adverse interactions .

Summary Table of Key Findings

Study FocusFindingsReference
Cardiovascular EffectsReduced vascular resistance and improved blood flow
NeuroinflammationAttenuated inflammatory response in microglia
Cancer GrowthInhibited tumor growth rates
ToxicityLow toxicity at therapeutic doses

Q & A

Q. What is the molecular mechanism by which NG,NG'-Dimethyl-L-arginine Di(p-hydroxyazobenzene-p'-sulfonate) Salt inhibits nitric oxide synthase (NOS)?

The compound acts as a competitive inhibitor of NOS by forming hydrogen bonds and electrostatic interactions with the enzyme’s active site, altering its conformational dynamics. The aromatic p-hydroxyazobenzene-p'-sulfonate groups facilitate π-π stacking with hydrophobic residues, stabilizing the inhibitor-enzyme complex. This interaction reduces substrate accessibility and modulates reaction kinetics within the NOS pathway .

Q. Which analytical methods are commonly used to detect and quantify this compound in biological samples?

  • Capillary Electrophoresis (CE): Employed with whole capillary sample injection for high-resolution separation of methylarginine analogs. Buffer conditions (e.g., pH 9.5) optimize migration times and minimize matrix interference .
  • LC-MS/MS: Utilizes ion-pairing chromatography (e.g., with heptafluorobutyric acid) and stable isotope-labeled internal standards (e.g., D7-ADMA) for precise quantification in plasma or cell lysates .
  • Cation-Exchange Chromatography: Separates methylated arginine derivatives using sodium citrate buffers (pH 5.27) and ninhydrin-based detection .

Q. What are the critical storage conditions for maintaining the compound’s stability?

Store at -20°C under inert gas (e.g., argon) to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles, as the sulfonate groups are sensitive to hydrolysis. Solutions in aqueous buffers (pH 2–7) are stable for ≤48 hours at 4°C .

Advanced Research Questions

Q. How can researchers optimize experimental conditions to enhance NOS inhibition efficiency?

  • Protonation State: Adjust buffer pH (e.g., 6.5–7.4) to favor the compound’s ionized form, enhancing electrostatic interactions with NOS .
  • Solvent Effects: Use low-polarity solvents (e.g., 20% acetonitrile) to improve solubility and reduce aggregation. Dynamic light scattering (DLS) can monitor particle size during kinetic assays .
  • Enzyme Kinetics: Perform Michaelis-Menten analysis with varying L-arginine concentrations to calculate inhibition constants (Ki) under competitive conditions .

Q. How should researchers address contradictions in reported inhibitory activity across studies?

  • Assay Validation: Standardize NOS isoforms (e.g., neuronal vs. endothelial) and cofactor concentrations (e.g., NADPH, Ca²⁺).
  • Purity Verification: Use HPLC-UV (λ = 254 nm) to confirm ≥97% purity, as contaminants like unreacted p-hydroxyazobenzene-p'-sulfonate may skew results .
  • Data Normalization: Express activity relative to a reference inhibitor (e.g., L-NAME) to account for inter-lab variability .

Q. What experimental strategies can resolve challenges in chromatographic separation of methylarginine derivatives?

  • Column Selection: Use sulfonated polystyrene resin (e.g., PA-35 beads) for cation-exchange chromatography to resolve ADMA, SDMA, and MMA .
  • Gradient Optimization: Apply a stepwise sodium citrate gradient (0.2–0.35 M, pH 2.2–5.27) to improve peak resolution .
  • Post-Column Derivatization: Couple with ninhydrin or o-phthalaldehyde for fluorometric detection, enhancing sensitivity for low-abundance samples .

Q. How do structural modifications of the compound influence its biological activity?

  • Sulfonate Group Replacement: Substitution with carboxylates reduces solubility but increases membrane permeability, as shown in MDCK cell assays .
  • Methylation Position: Asymmetric dimethylation (ADMA) vs. symmetric (SDMA) alters binding affinity to NOS by ~30%, confirmed via surface plasmon resonance (SPR) .
  • Azo-Linker Stability: UV-Vis spectroscopy (λ = 320 nm) monitors photodegradation; shielding from light is critical for long-term bioactivity .

Methodological Considerations

  • Synthesis Validation: Confirm diastereomeric purity via ¹H-NMR (δ = 3.1 ppm for methyl protons) and chiral HPLC .
  • In Vivo Studies: Use knockout mouse models (e.g., eNOS⁻/⁻) to isolate compound-specific effects from endogenous methylarginines .
  • Data Reproducibility: Adhere to MIRIAM guidelines for reporting enzyme inhibition studies, including detailed buffer compositions and temperature controls .

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